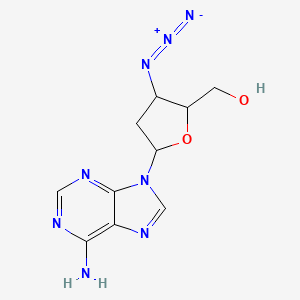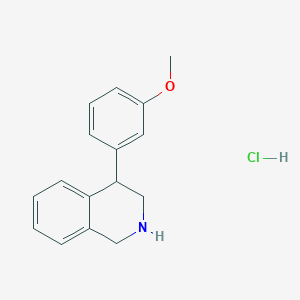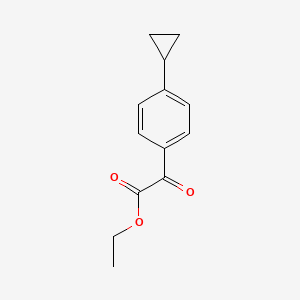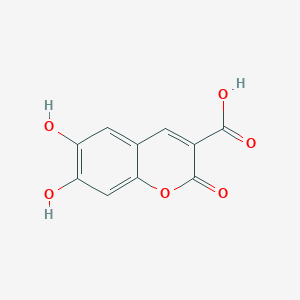
6,7-Dihydroxycoumarin-3-carboxylic Acid
Overview
Description
6,7-Dihydroxycoumarin-3-carboxylic Acid is a derivative of coumarins . It’s used for scientific research .
Molecular Structure Analysis
The molecular weight of 6,7-Dihydroxycoumarin-3-carboxylic Acid is 222.15 . The IUPAC name is 6,7-dihydroxy-2-oxo-2H-chromene-3-carboxylic acid . The InChI code is 1S/C10H6O6/c11-6-2-4-1-5 (9 (13)14)10 (15)16-8 (4)3-7 (6)12/h1-3,11-12H, (H,13,14) .Physical And Chemical Properties Analysis
The storage temperature of 6,7-Dihydroxycoumarin-3-carboxylic Acid is 28 C . .Scientific Research Applications
Electrochemical Sensing
6,7-Dihydroxycoumarin-3-carboxylic Acid has been utilized in the development of a novel portable and wireless intelligent electrochemical nanosensor. This sensor is designed for the detection of 6,7-dihydroxycoumarin using a modified screen-printed electrode, which includes black phosphorene nanosheets prepared via exfoliation of black phosphorus nanoplates .
Synthesis of Coumarin Heterocycles
Recent research has focused on the synthesis methods of coumarin systems, including 6,7-Dihydroxycoumarin-3-carboxylic Acid. These methods investigate their biological properties and have been classified based on the co-groups of the coumarin ring .
Radiation Chemistry
6,7-Dihydroxycoumarin-3-carboxylic Acid is used as a scavenger of hydroxyl radicals in water radiolysis studies. This application is significant in understanding the yields of 7-hydroxy-coumarin-3-carboxylic acid under various conditions, such as FLASH radiation .
Pharmacological and Biological Effects
In medicine, coumarins are known for their diverse pharmacological and biological effects. They exhibit anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, and neuroprotective properties .
Anticoagulant Activity
Specifically, warfarin and its derivatives are coumarins used in medical practice for their anticoagulant activity. They work by competitively antagonizing vitamin K, thereby inhibiting coagulation in the body and preventing the production of prothrombin .
Anticancer Properties
Coumarin derivatives have shown interesting pharmacological properties in medicinal chemistry, including anticancer activities. These properties are being explored for potential therapeutic applications .
Enzyme Inhibition
The inhibitory effects of coumarins on various enzymes have been documented. This application is crucial in the development of new drugs targeting specific enzymatic pathways .
Synthetic Methodologies
Coumarin derivatives can be synthesized through various cycloaddition reactions. For instance, [3 + 2] cycloaddition between a coumarin derivative and an azide or alkyne can lead to the formation of 1,2,3-triazole-fused coumarins. Radical cyclization reactions offer a unique approach to coumarin synthesis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6,7-dihydroxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O6/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,11-12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCWBNGIVIFZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553868 | |
| Record name | 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydroxycoumarin-3-carboxylic Acid | |
CAS RN |
84738-35-2 | |
| Record name | 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydroxycoumarin-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

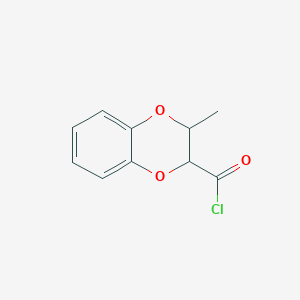
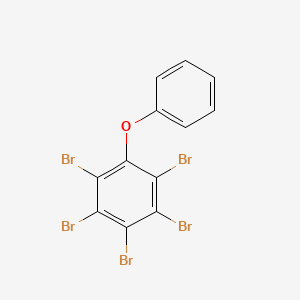
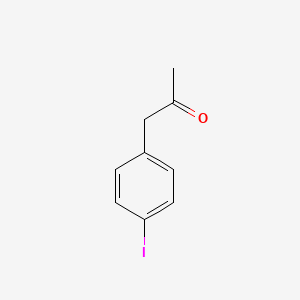

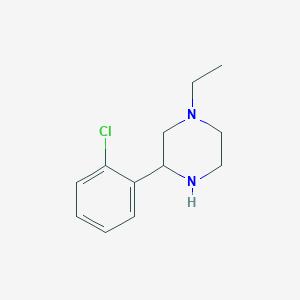

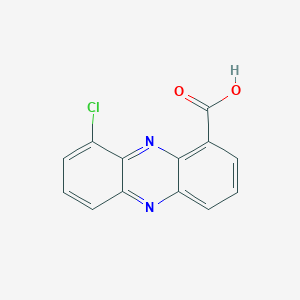
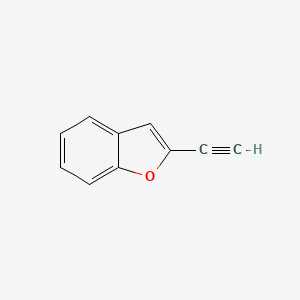
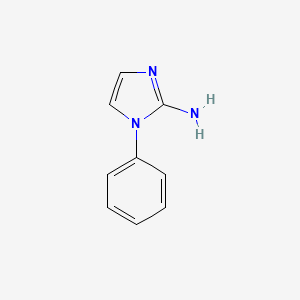
![(1S,2S)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1367615.png)

